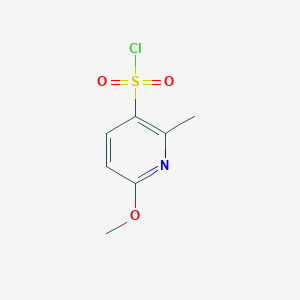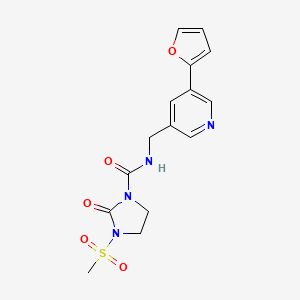![molecular formula C25H21NO3S B2741920 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one CAS No. 690646-56-1](/img/structure/B2741920.png)
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a quinoline moiety, a phenoxyphenyl group, and a sulfanyl linkage. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinoline derivative.
Attachment of the Phenoxyphenyl Group: The final step involves the coupling of the phenoxyphenyl group to the quinoline-sulfanyl intermediate through a carbon-carbon bond formation reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The phenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The sulfanyl group can form reactive intermediates that interact with cellular proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Phenoxyphenyl Derivatives: Compounds such as bisphenol A, which contain the phenoxyphenyl group.
Sulfanyl Compounds: Compounds like thiophenol, which contain the sulfanyl group.
Uniqueness
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one is unique due to its combination of the quinoline, phenoxyphenyl, and sulfanyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(7-methoxy-4-methylquinolin-2-yl)sulfanyl-1-(4-phenoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-17-14-25(26-23-15-21(28-2)12-13-22(17)23)30-16-24(27)18-8-10-20(11-9-18)29-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXMFAPMVWEPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)
![N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2741840.png)
![4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2741841.png)


![3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2741845.png)
![3-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2741846.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2741851.png)



![2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2741857.png)
